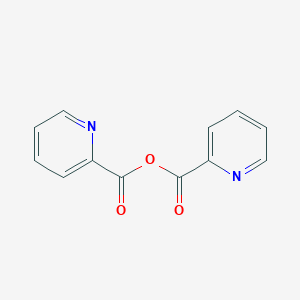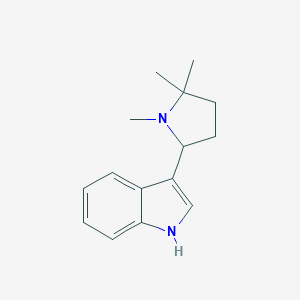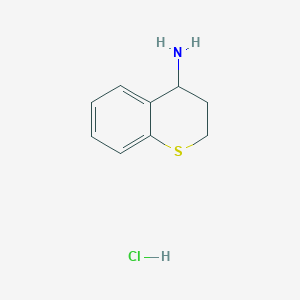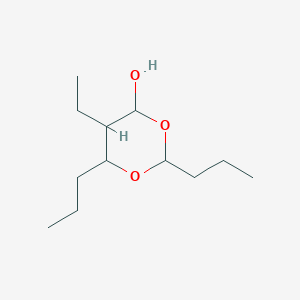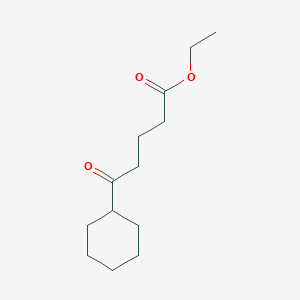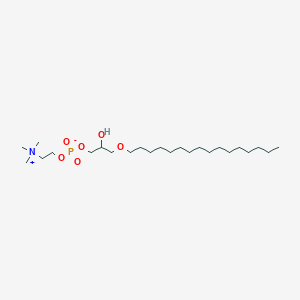
苄(4-氧代环己基)氨基甲酸酯
概述
描述
Enantioselective Synthesis Analysis
The first paper discusses an efficient enantioselective synthesis of a specific benzyl carbamate derivative, which is a key intermediate for potent CCR2 antagonists. The synthesis involves a critical iodolactamization step that yields a highly functionalized compound. This process was optimized through a reaction mechanism study, leading to a more efficient single-pot transformation .
Molecular Structure Analysis
In the second paper, the focus is on the configurational lability of lithiated benzyl carbamates. These compounds were generated using deprotonation with sec-butyllithium and chiral diamines. The study revealed that the equilibrium of epimeric complexes could be synthetically exploited to produce highly enantioenriched secondary benzyl carbamates. The absolute configurations of the products were determined, providing insights into the stereochemical pathways of substitution reactions. High-level quantum chemical investigations supported the experimental findings and established a theoretical procedure for accurate energy difference calculations between epimeric complexes .
Chemical Reactions Analysis
The third paper presents a mild, metal-free tandem α-alkylation/cyclization reaction of N-benzyl carbamates with simple olefins. This chemoselective oxidative reaction produces functionalized N-heterocycles such as oxazinones. The process utilizes a TEMPO oxoammonium salt as the oxidant, allowing the reaction to proceed at low temperatures without the need for a metal catalyst or preactivation adjacent to the nitrogen group .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of benzyl (4-oxocyclohexyl)carbamate, they do provide insights into the reactivity and structural aspects of related benzyl carbamate compounds. The papers suggest that these compounds can be synthesized enantioselectively and can undergo reactions to form various functionalized structures. The lithiated benzyl carbamates exhibit configurational lability, which is crucial for achieving high enantioselectivity in synthesis. The oxidative alkylation/cyclization reactions indicate that benzyl carbamates can be transformed into heterocyclic compounds under mild conditions .
科学研究应用
立体特异性镍催化的交叉偶联反应
苄基氨基甲酸酯已被用于与芳基硼酸酯进行立体特异性镍催化的交叉偶联反应。这个过程以其能够选择性控制产物的立体化学而闻名。根据所使用的配体,反应可以在亲电碳上进行选择性的倒置或保留。例如,三环己基膦配体导致产物保留,而N-杂环卡宾配体导致产物倒置 (Harris et al., 2013)。
金(I)催化的烯烃内分子氢胺化反应
苄(4-氧代环己基)氨基甲酸酯在金(I)催化的烯烃内分子氢胺化反应中发挥关键作用。这种方法对于形成各种氮和氧杂环化合物,包括哌啶衍生物,具有高外向选择性。该过程已被证明能够容忍烷基和烯基碳原子的取代,并且可以将手性从烯基基团转移到新形成的立体异性四面体碳原子,展示了其在合成复杂有机分子方面的多功能性和效率 (Zhang et al., 2006)。
作为抗菌剂的探索
一些苄基氨基甲酸酯衍生物,特别是(3-苄基-5-羟基苯基)氨基甲酸酯,已被评估为新的抗菌剂,特别针对革兰氏阳性细菌。这些化合物对金黄色葡萄球菌、表皮葡萄球菌和肠球菌的敏感和耐药菌株显示出强大的抑制活性。值得注意的是,这些化合物中酯基的结构深刻影响其抗菌活性 (Liang等,2020)。
金(I)催化的烯烃与N-未取代氨基甲酸酯的氢胺化反应
在另一个应用中,苄基氨基甲酸酯在金(I)催化的烯烃与N-未取代氨基甲酸酯的氢胺化反应中起着关键作用。这种方法有效地产生各种苄氧羰基氨基衍生物,展示了苄基氨基甲酸酯在合成复杂有机化合物方面的广泛适用性和有效性 (Kinder et al., 2008)。
安全和危害
Benzyl (4-oxocyclohexyl)carbamate may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
属性
IUPAC Name |
benzyl N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXBIBFCJISKFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562205 | |
| Record name | Benzyl (4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-oxocyclohexyl)carbamate | |
CAS RN |
16801-63-1 | |
| Record name | Benzyl (4-oxocyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-4-aminocyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

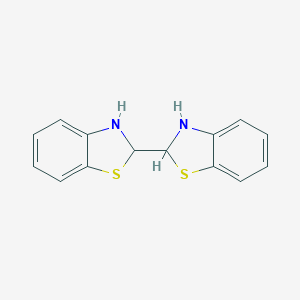
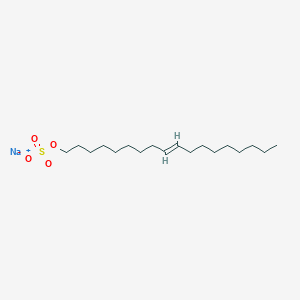
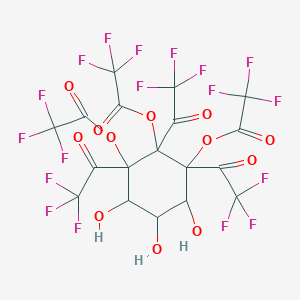
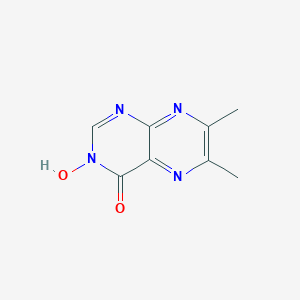
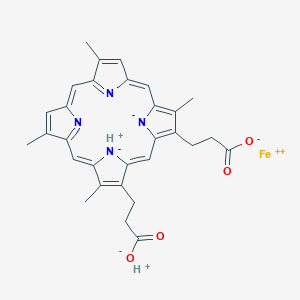

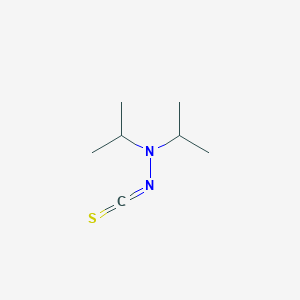
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
